molecular formula C12H8Cl4O B8260734 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl

4-Hydroxy-2,3,4,5-tetrachlorobiphenyl

Cat. No.: B8260734
M. Wt: 310.0 g/mol
InChI Key: LPRCQKVMHUJOKW-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3,4,5-tetrachlorobiphenyl is a member of the hydroxybiphenyl class, characterized by a biphenyl-4-ol structure substituted with chlorine atoms at positions 2, 3, 4, and 5. This compound is a derivative of polychlorinated biphenyls, which are known for their persistence in the environment and potential toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl typically involves the hydroxylation of 2,3,4,5-tetrachlorobiphenyl. This can be achieved through various chemical reactions, including the use of cytochrome P450 enzymes in biological systems or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of controlled temperature and pressure conditions, as well as the use of specific catalysts to facilitate the hydroxylation process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include various hydroxylated, methoxylated, or dechlorinated biphenyls, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-2,3,4,5-tetrachlorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern and hydroxyl group, which influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying the environmental and health impacts of polychlorinated biphenyls .

Properties

IUPAC Name

1,2,5,6-tetrachloro-4-phenylcyclohexa-2,4-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl4O/c13-9-6-8(7-4-2-1-3-5-7)10(14)11(15)12(9,16)17/h1-6,11,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRCQKVMHUJOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(C(C(=C2)Cl)(O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl
Reactant of Route 2
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl
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Reactant of Route 4
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl
Reactant of Route 5
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl
Reactant of Route 6
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl

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